REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Cl)=[CH:5][CH:4]=1.[Cl:11][SiH:12]([Cl:14])[Cl:13]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1.[Cl:11][Si:12]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1)([Cl:14])[Cl:13] |f:2.3|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.059 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](Cl)(Cl)CC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Cl)=[CH:5][CH:4]=1.[Cl:11][SiH:12]([Cl:14])[Cl:13]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1.[Cl:11][Si:12]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1)([Cl:14])[Cl:13] |f:2.3|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.059 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](Cl)(Cl)CC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |